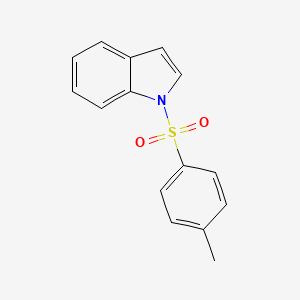

N-Tosilindol

Descripción general

Descripción

N-Tosylindole, also known as N-Tosylindole, is a useful research compound. Its molecular formula is C15H13NO2S and its molecular weight is 271.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-Tosylindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Tosylindole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de 2-Sulfenilindoles Funcionalizados

El N-Tosilindol juega un papel crucial en la síntesis de 2-sulfenilindoles funcionalizados . Se desarrolló una sulfenilación simple, eficiente y práctica en la posición C2 de las N-tosilindoles en condiciones suaves . La transformación diseñada se basa en la reacción de N-tosilindoles con BuLi y S-alquilo, y S-aril fosforoditioatos o tiotosilatos para producir 2-sulfenilindoles en rendimientos moderados a altos .

Producción de Sulfenilindoles Biológicamente Activos

Los sulfenilindoles, como derivados importantes de los indoles, se pueden encontrar con frecuencia en la química medicinal y bioorgánica . Se aplicaron en el descubrimiento y desarrollo de fármacos para el tratamiento de diversas enfermedades . Compuestos para el tratamiento del cáncer , VIH , vascular , enfermedad cardíaca , trastornos respiratorios , y alergias fueron desarrollados. Estos compuestos también se aplicaron como inhibidores de COX-2 en la química medicinal e inhibidores potentes de la polimerización de tubulina .

Síntesis de Indolizinoindolona y Heterociclos Relacionados

El this compound se utiliza en la síntesis de indolizinoindolona, indolylepoxipirrolooxazola, indolpirrolooxazolona e indiloxazoloisoindolona heterociclos . Las reacciones de acoplamiento de la posición 2 inducidas por bases de this compound con N-(2-yodoetil)imidas y las ciclaciones subsiguientes proporcionan estos heterociclos .

Síntesis de Derivados de Indol Biológicamente Activos

La aplicación de derivados de indol como compuestos biológicamente activos para el tratamiento de células cancerosas, microbios y diferentes tipos de trastornos en el cuerpo humano ha atraído una atención creciente en los últimos años . Los indoles, tanto naturales como sintéticos, muestran diversas propiedades biológicamente vitales .

Direcciones Futuras

Mecanismo De Acción

Target of Action

N-Tosylindole, also known as 1-tosyl-1H-indole, is a heterocyclic nitrogen compound Indole derivatives, to which n-tosylindole belongs, are known to play a significant role in cell biology . They are used in the treatment of various disorders and diseases, including cancer and microbial infections .

Mode of Action

It’s known that indole derivatives interact with their targets, leading to various biological effects

Biochemical Pathways

Indole derivatives, including n-tosylindole, are known to affect various biochemical pathways due to their wide bioactivities

Result of Action

Indole derivatives, including n-tosylindole, are known to exhibit various biologically vital properties

Action Environment

Factors such as reaction conditions and substituents on the isatin and indole moieties are known to greatly affect the yield of indole derivatives, including n-tosylindole .

Propiedades

IUPAC Name |

1-(4-methylphenyl)sulfonylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-12-6-8-14(9-7-12)19(17,18)16-11-10-13-4-2-3-5-15(13)16/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRRPYFLDADLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449788 | |

| Record name | N-Tosylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31271-90-6 | |

| Record name | N-Tosylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-Tosylindole?

A1: The molecular formula of N-Tosylindole is C15H13NO2S, and its molecular weight is 271.34 g/mol.

Q2: Is there any available spectroscopic data for N-Tosylindole?

A: While the provided research papers do not explicitly list all spectroscopic data, they confirm the structures of synthesized N-Tosylindole derivatives using 1H NMR, IR spectra, and elemental analysis. [, ] For instance, the crystal structure of 3-Methyl-1-tosyl-1H-indole-2-carbaldehyde has been reported. []

Q3: Does N-Tosylindole exhibit any catalytic properties?

A3: The provided research focuses on N-Tosylindole as a synthetic building block rather than a catalyst. Its applications primarily revolve around its use as a substrate in diverse organic reactions.

Q4: Has computational chemistry been used to study N-Tosylindole?

A4: The provided research papers do not delve into computational studies like simulations, calculations, or QSAR modeling of N-Tosylindole.

Q5: How does modifying the structure of N-Tosylindole affect its reactivity?

A: The research demonstrates that substituents on the indole ring of N-Tosylindole can significantly impact its reactivity and selectivity in various reactions. For example, the presence and position of allyl, iodo, and acyl groups influence the outcome of palladium-catalyzed reactions, leading to diverse carbazole and cycloocta[b]indole derivatives. [, , ]

Q6: What information is available about the SHE regulations, toxicology, and safety of N-Tosylindole?

A6: The provided research focuses primarily on synthetic applications and does not offer data on SHE regulations, toxicology, or the safety profile of N-Tosylindole.

Q7: Is there any information available on the PK/PD properties, in vitro/in vivo efficacy, and resistance aspects of N-Tosylindole?

A7: The research primarily explores the synthetic utility of N-Tosylindole and its derivatives. Therefore, information regarding PK/PD properties, in vitro/in vivo efficacy, and resistance mechanisms is not provided within these studies.

Q8: What is known about drug delivery, targeting, biomarkers, and diagnostic applications of N-Tosylindole?

A8: The provided research focuses on N-Tosylindole as a synthetic scaffold and does not extend to its applications in drug delivery, targeting, biomarkers, or diagnostics.

Q9: Which analytical methods are used to characterize N-Tosylindole and its derivatives?

A: Researchers commonly utilize 1H NMR, IR spectroscopy, and elemental analysis for the characterization of N-Tosylindole and its synthesized derivatives. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S)-2-morpholin-4-ylcyclohexyl] 2-(4-bromophenyl)acetate](/img/structure/B1244372.png)

![2-[[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]-(2-acetyloxyethyl)amino]ethyl acetate](/img/structure/B1244380.png)

![3-(2-Naphthoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-amine](/img/structure/B1244381.png)

![6-Phenyl-5-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-5,6,7,8-tetrahydro-naphthalen-2-ol](/img/structure/B1244382.png)

![2-[2-[2-[2-[carboxymethyl-[2-(2-octadecoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-octadecoxyethoxy)-2-oxoethyl]anilino]acetic acid](/img/structure/B1244384.png)